molecular formula C12H13N3 B1358566 N-Methyl-3-pyrimidin-2-ylbenzylamine CAS No. 886851-49-6

N-Methyl-3-pyrimidin-2-ylbenzylamine

Número de catálogo B1358566
Número CAS: 886851-49-6
Peso molecular: 199.25 g/mol
Clave InChI: AHOVMAYXXRVWIS-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

“N-Methyl-3-pyrimidin-2-ylbenzylamine” is a chemical compound with the molecular formula C12H13N3 . It is also known by several synonyms such as “methyl 3-pyrimidin-2-yl phenyl methyl amine”, “benzenemethanamine”, “n-methyl-3-2-pyrimidinyl”, “n-methyl-1-3-pyrimidin-2-yl phenyl methanamine”, “n-3-pyrimidin-2-yl benzyl methylamine”, “2-3-methylamino methyl phenyl pyrimidine”, and "methyl 3-pyrimidin-2-ylphenyl methyl amine" .


Molecular Structure Analysis

The molecular structure of “N-Methyl-3-pyrimidin-2-ylbenzylamine” can be represented by the SMILES notation: CNCC1=CC=CC(=C1)C2=NC=CC=N2 .


Physical And Chemical Properties Analysis

“N-Methyl-3-pyrimidin-2-ylbenzylamine” has a molecular weight of 199.25 g/mol . More detailed physical and chemical properties were not found in the search results.

Aplicaciones Científicas De Investigación

  • Histone Deacetylase Inhibition for Cancer Therapy : N-(2-aminophenyl)-4-[(4-pyridin-3-ylpyrimidin-2-ylamino)methyl]benzamide, a compound related to N-Methyl-3-pyrimidin-2-ylbenzylamine, has been identified as a small molecule histone deacetylase (HDAC) inhibitor. This compound shows promise as an anticancer drug due to its ability to block cancer cell proliferation and induce cell-cycle arrest and apoptosis (Zhou et al., 2008).

  • Capillary Electrophoresis for Substance Analysis : A study on nonaqueous capillary electrophoresis of imatinib mesylate and related substances, including N-(pyrimidin-2-yl) derivatives, showed effective separation and analysis of these compounds. This methodology is valuable for quality control in pharmaceuticals (Ye et al., 2012).

  • Mass Spectrometry for Structural Analysis : N-(pyrimidin-2-yl)amino acids and their methyl esters have been investigated using electron impact mass spectrometry. This research helps in understanding the structural aspects and decomposition patterns of such compounds (Plaziak et al., 1991).

  • NF-kappaB and AP-1 Gene Expression Inhibition : N-(pyrimidin-2-yl) derivatives have been studied for their role in inhibiting NF-kappaB and AP-1 transcription factors, important in cancer and inflammatory diseases. These compounds showed potential as oral bioavailable drugs (Palanki et al., 2000).

  • Antineoplastic Tyrosine Kinase Inhibition : Flumatinib, containing a N-(pyrimidin-2-yl) group, is an antineoplastic tyrosine kinase inhibitor undergoing clinical trials for treating chronic myelogenous leukemia. Its metabolites have been identified, providing insights into its pharmacokinetics and potential therapeutic effects (Gong et al., 2010).

  • Histone Lysine Demethylase Inhibition : N-substituted 4-(pyridin-2-yl)thiazole-2-amine derivatives, related to N-Methyl-3-pyrimidin-2-ylbenzylamine, have been developed as potent inhibitors of histone lysine demethylases, which are important in epigenetic regulation and potential cancer therapy (Bavetsias et al., 2016).

  • Analgesic Property Enhancement : Modifications to the pyridine moiety of N-(benzyl)-2-hydroxy-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamides, a compound similar to N-Methyl-3-pyrimidin-2-ylbenzylamine, have been investigated for enhancing analgesic properties. These modifications led to increased biological activity, particularly for para-substituted derivatives (Ukrainets et al., 2015).

  • H4 Receptor Ligand Development : A series of 2-aminopyrimidines, structurally related to N-Methyl-3-pyrimidin-2-ylbenzylamine, were synthesized as ligands for the histamine H4 receptor, demonstrating potential in anti-inflammatory and pain management applications (Altenbach et al., 2008).

  • Anti-Angiogenic and DNA Cleavage Activity : N-(4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)piperidine-4-carboxamide derivatives have been synthesized and shown to exhibit significant anti-angiogenic and DNA cleavage activities, suggesting their potential as anticancer agents (Kambappa et al., 2017).

  • Dual Inhibitor of Thymidylate Synthase and Dihydrofolate Reductase : A novel N-derivatives of pyrrolo[2, 3-d]pyrimidine, related to N-Methyl-3-pyrimidin-2-ylbenzylamine, was synthesized as a potent dual inhibitor of thymidylate synthase and dihydrofolate reductase, demonstrating potential as an antitumor agent (Gangjee et al., 2000).

Safety And Hazards

“N-Methyl-3-pyrimidin-2-ylbenzylamine” is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It causes severe skin burns and eye damage. Precautionary measures include not breathing dust/fume/gas/mist/vapors/spray, washing face, hands and any exposed skin thoroughly after handling, wearing protective gloves/clothing/eye protection/face protection, and using only outdoors or in a well-ventilated area .

Propiedades

IUPAC Name

N-methyl-1-(3-pyrimidin-2-ylphenyl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3/c1-13-9-10-4-2-5-11(8-10)12-14-6-3-7-15-12/h2-8,13H,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHOVMAYXXRVWIS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1=CC(=CC=C1)C2=NC=CC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80640281
Record name N-Methyl-1-[3-(pyrimidin-2-yl)phenyl]methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80640281
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Methyl-3-pyrimidin-2-ylbenzylamine

CAS RN

886851-49-6
Record name N-Methyl-3-(2-pyrimidinyl)benzenemethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=886851-49-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-Methyl-1-[3-(pyrimidin-2-yl)phenyl]methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80640281
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.